molecular formula C16H12N2O9S2 B1293531 4-((2,4-Dihydroxyphenyl)azo)-5-hydroxynaphthalene-2,7-disulphonic acid CAS No. 3627-01-8

4-((2,4-Dihydroxyphenyl)azo)-5-hydroxynaphthalene-2,7-disulphonic acid

Cat. No. B1293531
CAS RN: 3627-01-8
M. Wt: 440.4 g/mol
InChI Key: BTEWRTUJKSQHIE-UHFFFAOYSA-N
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Description

The compound “4-((2,4-Dihydroxyphenyl)azo)-5-hydroxynaphthalene-2,7-disulphonic acid” belongs to the class of organic compounds known as azobenzenes . These are organonitrogen aromatic compounds that contain a central azo group, where each nitrogen atom is conjugated to a benzene ring . It is also known by other names such as Acid Orange 6 free acid, Chrysoine S, and Resorcinol yellow .


Molecular Structure Analysis

The molecular formula of the compound is C12H10N2O5S . The structure includes a central azo group (N=N) linking two aromatic rings, one of which is a benzene ring substituted with a sulfonic acid group and the other is a phenol with two hydroxyl groups .

Mechanism of Action

Target of Action

H-Resorcinol, also known as 4-[(2,4-DIHYDROXYPHENYL)DIAZENYL]-5-HYDROXYNAPHTHALENE-2,7-DISULFONIC ACID, primarily targets the thyroid gland and skin cells . In the thyroid gland, it inhibits peroxidases, which are essential for the synthesis of thyroid hormones . In skin cells, it acts as a keratolytic agent, helping to remove hard, scaly, or roughened skin .

Mode of Action

H-Resorcinol interacts with its targets by inhibiting key enzymes. In the thyroid gland, it inhibits peroxidases, blocking the synthesis of thyroid hormones and potentially causing goiter . In skin cells, it exerts a keratolytic activity, helping to remove hard, scaly, or roughened skin . It also modulates multiple sites in the melanogenesis pathway, namely inhibition of tyrosinase and peroxidase enzyme activities, as well as stimulating antioxidant activity .

Biochemical Pathways

H-Resorcinol affects the thyroid hormone synthesis pathway by inhibiting peroxidases, which disrupts the iodination of tyrosine and the oxidation of iodide . In skin cells, it influences the melanogenesis pathway by inhibiting tyrosinase and peroxidase enzyme activities, and stimulating antioxidant activity .

Pharmacokinetics

It is known that resorcinol is readily soluble in water, alcohol, and ether, but insoluble in chloroform and carbon disulfide . This solubility profile suggests that it could be readily absorbed and distributed in the body, but more research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of H-Resorcinol’s action is the removal of hard, scaly, or roughened skin, making it useful in the treatment of skin disorders and infections such as acne, seborrheic dermatitis, eczema, psoriasis, corns, calluses, and warts .

Action Environment

Environmental factors can influence the action, efficacy, and stability of H-Resorcinol. For example, its solubility in water and alcohol allows it to be formulated into various topical pharmaceutical products . Its insolubility in chloroform and carbon disulfide may limit its use in certain formulations . Furthermore, it is classified as acutely toxic to the environment and irritating to the skin and eyes , suggesting that its use and disposal must be carefully managed to minimize environmental impact and ensure user safety.

properties

IUPAC Name

4-[(2,4-dihydroxyphenyl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O9S2/c19-9-1-2-12(14(20)5-9)17-18-13-6-10(28(22,23)24)3-8-4-11(29(25,26)27)7-15(21)16(8)13/h1-7,19-21H,(H,22,23,24)(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTEWRTUJKSQHIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)N=NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C=C3O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2,4-Dihydroxyphenyl)azo)-5-hydroxynaphthalene-2,7-disulphonic acid

CAS RN

3627-01-8
Record name 4-[2-(2,4-Dihydroxyphenyl)diazenyl]-5-hydroxy-2,7-naphthalenedisulfonic acid
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Record name 4-((2,4-Dihydroxyphenyl)azo)-5-hydroxynaphthalene-2,7-disulphonic acid
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Record name 4-[(2,4-dihydroxyphenyl)azo]-5-hydroxynaphthalene-2,7-disulphonic acid
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Q & A

Q1: What is the primary application of H-resorcinol in analytical chemistry?

A1: H-resorcinol is primarily used as a chromogenic reagent for the quantitative determination of trace amounts of boron. [, , , ] This is based on its ability to form a colored complex with boric acid, which can then be detected and quantified using spectrophotometric techniques.

Q2: How does the complexation reaction between H-resorcinol and boric acid occur?

A2: H-resorcinol, a tridentate ligand, reacts with trigonal boric acid (B(OH)3) to form a stable 1:1 complex. [] This complexation reaction is typically carried out in a weakly acidic solution.

Q3: Can H-resorcinol form complexes with other metal ions?

A3: Yes, besides boron, H-resorcinol can also complex with other metal ions, such as beryllium (Be2+). [] The formation constant for the beryllium-H-resorcinol complex is high, making it suitable for sensitive detection of beryllium using techniques like HPLC.

Q4: What are the advantages of using H-resorcinol for boron determination compared to other methods?

A4: Compared to other methods, H-resorcinol offers high sensitivity and selectivity for boron. [, ] For instance, while methods using Curcumin or Methylene Blue exist, they often require time-consuming steps like evaporation or extraction. In contrast, H-resorcinol enables direct complexation with boron in solution.

Q5: Are there any limitations to using H-resorcinol for boron detection?

A5: One limitation is that the complexation reaction between H-resorcinol and boric acid can be slow at room temperature. [] To overcome this, heating is often required to accelerate the reaction and achieve optimal complex formation before analysis.

Q6: What analytical techniques are commonly used to study H-resorcinol and its complexes?

A6: Various techniques are employed, including spectrophotometry, high-performance liquid chromatography (HPLC), and kinetic studies. [, , ] Spectrophotometry allows for the quantification of the colored boron complex, while HPLC enables separation and analysis of different components in the reaction mixture.

Q7: Has the interaction of H-resorcinol with boronic acids been investigated?

A7: Yes, research has explored the mechanistic aspects of the reaction between boronic acids and H-resorcinol. [] This area of study is crucial for understanding the reactivity of H-resorcinol with a broader range of boron-containing compounds.

Q8: Does the structure of H-resorcinol impact its reactivity?

A8: The structure of H-resorcinol, specifically the presence of hydroxyl groups, plays a crucial role in its ability to form complexes with boron and other metal ions. Studies comparing its reactivity with derivatives like 3-methoxyphenol and 1,3-dimethoxybenzene highlight the significance of the hydroxyl groups in the complexation process. []

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